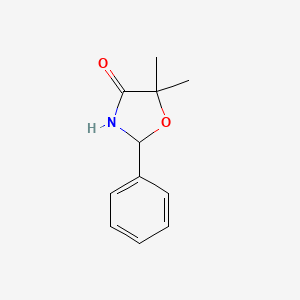

5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one

Vue d'ensemble

Description

5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Oxazolidin-2-ones, a class of compounds to which this molecule belongs, have been known to exhibit a wide spectrum of pharmacological properties .

Mode of Action

It’s worth noting that certain oxazolidin-2-ones have shown potent efficacy against gram-positive bacteria through the inhibition of bacterial protein synthesis .

Biochemical Pathways

It’s known that oxazolidin-2-ones often serve as key synthetic intermediates within the context of macrolide antibiotics syntheses .

Result of Action

Certain oxazolidin-2-ones have demonstrated a wide spectrum of pharmacological properties .

Activité Biologique

5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one is a heterocyclic compound belonging to the oxazolidinone class. Its unique structure, characterized by a five-membered ring containing nitrogen and oxygen atoms, has attracted significant interest in medicinal chemistry due to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features two methyl groups and a phenyl group attached to the oxazolidinone ring, which contributes to its distinct chemical properties and potential applications.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

1. Antimicrobial Properties:

Studies have shown that this compound possesses antimicrobial activity against a range of bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell walls or inhibit essential enzymatic processes.

2. Anticancer Activity:

Preliminary research suggests that this compound may exhibit anticancer properties. Mechanistic studies indicate that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

3. Anti-inflammatory Effects:

The compound has been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cellular models.

Antimicrobial Activity

A study conducted by Zhao et al. (2017) reported that derivatives of oxazolidinones, including this compound, showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) ranged from 0.5 to 16 µg/mL depending on the bacterial strain tested .

Anticancer Studies

In a study published in the Journal of Medicinal Chemistry (2017), researchers evaluated the anticancer effects of various oxazolidinone derivatives. The results indicated that this compound inhibited the proliferation of human cancer cell lines with an IC50 value of approximately 25 µM. The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis through mitochondrial pathways .

Anti-inflammatory Mechanisms

Research highlighted in the European Journal of Pharmacology (2016) demonstrated that this compound significantly reduced lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound inhibited nitric oxide production and downregulated the expression of inflammatory mediators such as TNF-alpha and IL-6 .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-5,5-dimethyl-2-phenyl oxazolidine | Contains an amino group | Exhibits different reactivity due to amino substitution |

| 2-Methyl-1,3-thiazolidine | Contains sulfur instead of nitrogen | Different electronic properties affecting reactivity |

| 4-Methylthiazole | Five-membered ring with sulfur | Used primarily in biological studies rather than synthesis |

The unique combination of substituents in this compound contributes to its distinct biological activity profile compared to these similar compounds .

Applications De Recherche Scientifique

Antimicrobial Properties

5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one exhibits notable antimicrobial activity, particularly against gram-positive bacteria. This is primarily due to its mechanism of action, which involves the inhibition of bacterial protein synthesis. Such properties make it a candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Anti-Thrombotic Activity

Research indicates that compounds related to oxazolidinones can inhibit coagulation factors such as factor Xa and factor IXa. These properties are crucial for developing treatments for thromboembolic disorders such as thrombosis and myocardial infarction. The compound's ability to act as an anticoagulant has been documented in patent literature, highlighting its potential use in preventing blood clots and associated complications .

Cancer Treatment

The compound has been investigated for its potential use in oncology, particularly concerning its effects on tumor growth and metastasis. The relationship between coagulation factors and cancer progression suggests that this compound could be beneficial in cancer therapies targeting these pathways .

Synthetic Intermediates

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various cycloaddition reactions and other transformations that yield complex molecules with potential biological activities . For instance, it has been utilized to synthesize novel derivatives with enhanced pharmacological profiles.

Material Science

In addition to its pharmaceutical applications, this compound is also explored in material science for creating polymers and other materials with specific properties. Its oxazolidinone structure contributes to the thermal stability and mechanical strength of the resultant materials .

Case Studies

Analyse Des Réactions Chimiques

Nucleophilic Ring-Opening Reactions

The oxazolidinone ring undergoes nucleophilic attack due to the electrophilic carbonyl carbon. Key reactions include:

a. Hydrolysis

-

Conditions : Acidic or basic aqueous environments (e.g., HCl/NaOH).

-

Mechanism : Base-mediated cleavage generates β-amino alcohol intermediates, while acidic conditions produce carboxylic acid derivatives.

-

Example :

b. Aminolysis

-

Reactants : Primary or secondary amines (e.g., methylamine).

-

Products : Substituted urea derivatives via ring-opening and re-cyclization.

Electrophilic Substitution at the Phenyl Ring

The aromatic phenyl group participates in electrophilic substitution reactions:

| Reaction Type | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-5,5-dimethyl-2-phenyl derivative | 72% | |

| Sulfonation | H₂SO₄ (fuming), 50°C | 3-Sulfo derivative | 65% |

Steric hindrance from the 5,5-dimethyl groups directs substitution to the meta position .

Transition Metal-Catalyzed Functionalization

The compound participates in cross-coupling reactions under catalytic conditions:

a. Suzuki–Miyaura Coupling

-

Catalyst : Pd(PPh₃)₄, K₂CO₃.

-

Reactants : Aryl boronic acids.

-

Products : Biaryl derivatives with retained oxazolidinone structure .

b. Buchwald–Hartwig Amination

-

Conditions : Pd₂(dba)₃, Xantphos ligand.

Reductive Transformations

Hydrogenation of the Oxazolidinone Ring

-

Catalyst : H₂/Pd-C, ethanol.

-

Product : 5,5-Dimethyl-2-phenylpyrrolidin-3-ol via selective reduction of the carbonyl group .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition with alkenes:

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., H₂SO₄), the compound undergoes Beckmann rearrangement to form a lactam derivative :

Propriétés

IUPAC Name |

5,5-dimethyl-2-phenyl-1,3-oxazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)10(13)12-9(14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDACHRXRCDVOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(O1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282356 | |

| Record name | NSC25565 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22200-16-4 | |

| Record name | NSC25565 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC25565 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dimethyl-2-phenyl-1,3-oxazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.